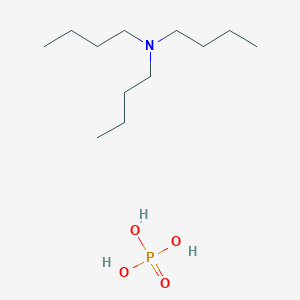
Phosphoric acid--N,N-dibutylbutan-1-amine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) is a chemical compound with the molecular formula C12H30NO4P. It is known for its unique structure, which combines the properties of phosphoric acid and N,N-dibutylbutan-1-amine. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) typically involves the reaction of N,N-dibutylbutan-1-amine with phosphoric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving this compound can result in the replacement of certain functional groups with others
Common Reagents and Conditions
Common reagents used in reactions with Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound can be used in biological studies to investigate its effects on different biological systems.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in industrial processes, including the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanamine, N,N-dibutyl-, phosphate (11): This compound has a similar structure and properties to Phosphoric acid–N,N-dibutylbutan-1-amine (1/1).
Tri-n-butylammonium monophosphate: Another compound with comparable chemical characteristics.
Uniqueness
Phosphoric acid–N,N-dibutylbutan-1-amine (1/1) is unique due to its specific combination of phosphoric acid and N,N-dibutylbutan-1-amine. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
29306-76-1 |
|---|---|
Molekularformel |
C12H30NO4P |
Molekulargewicht |
283.34 g/mol |
IUPAC-Name |
N,N-dibutylbutan-1-amine;phosphoric acid |
InChI |
InChI=1S/C12H27N.H3O4P/c1-4-7-10-13(11-8-5-2)12-9-6-3;1-5(2,3)4/h4-12H2,1-3H3;(H3,1,2,3,4) |
InChI-Schlüssel |
OJVWCPKLFCTIPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCCC.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















